cis-1-Boc-4-methylamino-3-hydroxypiperidine
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Overview
Description
cis-1-Boc-4-methylamino-3-hydroxypiperidine: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions .
Industrial Production Methods: Industrial production methods for cis-1-Boc-4-methylamino-3-hydroxypiperidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in cis-1-Boc-4-methylamino-3-hydroxypiperidine can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include free amines.
- Substitution reactions yield various substituted piperidine derivatives .
Scientific Research Applications
Chemistry: cis-1-Boc-4-methylamino-3-hydroxypiperidine is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a building block for the synthesis of drugs targeting neurological and psychiatric disorders .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of cis-1-Boc-4-methylamino-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine: Similar in structure but with an aminomethyl group instead of a methylamino group.
trans-1-Boc-4-methylamino-3-hydroxypiperidine: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
Uniqueness: cis-1-Boc-4-methylamino-3-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
933477-84-0 |
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Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
VSTNDELWOIWDMK-RKDXNWHRSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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